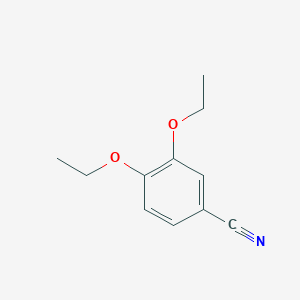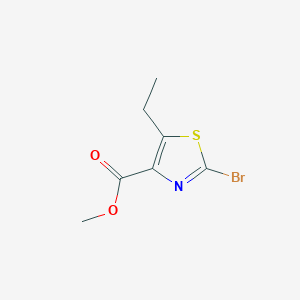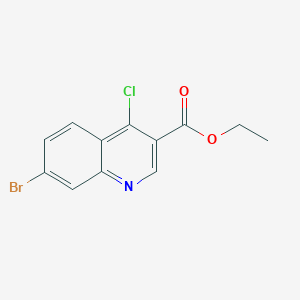
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate is a chemical compound with the CAS Number: 206257-41-2 . It has a molecular weight of 314.57 and its molecular formula is C12H9BrClNO2 . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves heating ethyl-7-bromo-4-hydroxyquinoline-3-carboxylate with oxalyl dichloride in the presence of N,N-dimethylformamide (DMF) in dichloromethane at 35-40°C for 1.5 hours . The yield of this reaction is 61% .Molecular Structure Analysis
The linear structure formula for this compound is C12H9BrClNO2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate was subjected to ethylation, giving mixed N-and O-ethylated products. The ratio between these products was studied using HPLC, revealing the influence of different solvents and bases on the product mix (Guo Hui, 1993).
- A study on the synthesis and antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, including ethyl 7-bromo-4-chloroquinoline-3-carboxylate derivatives, demonstrated potential antioxidant activities. These compounds showed efficacy in reducing lipid peroxidation and scavenging nitric oxide (Saraiva et al., 2015).
Antibacterial Properties
- Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a related compound, was synthesized using aluminium as a catalyst. This study highlights the potential for developing antibacterial agents (Song Bao-an, 2012).
- Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate, a variant, was investigated for its transformation into different products, which can be relevant for developing antibacterial agents (Guo Hui, 1991).
- Quinoline-3-carboxylates, including ethyl-2-chloroquinoline-3-carboxylates, showed moderate antibacterial activity against pathogens like Bacillus subtilis and Vibrio cholera, indicating their potential use as antibacterial agents (Krishnakumar et al., 2012).
Antitumor Activities
- Novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, structurally related to this compound, demonstrated significant antitumor activities against various human tumor cell lines. This suggests the potential of quinoline derivatives in cancer therapy (El-Agrody et al., 2012).
Photodynamic Therapy
- Ethyl (Z)-1-(2-bromobenzylidene)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, a compound related to this compound, was investigated in a study focusing on photochemical synthesis, which could be relevant for applications in photodynamic therapy (Nimgirawath & Taylor, 1983).
Safety and Hazards
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate is classified as dangerous. It has hazard statements H301-H318, which means it is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been found to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. For instance, this compound has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to higher temperatures or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can be metabolized by these enzymes into different metabolites, which may have distinct biological activities. This compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect mitochondrial function and energy production .
Propriétés
IUPAC Name |
ethyl 7-bromo-4-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXULZOUQJAFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476545 | |
| Record name | Ethyl 7-bromo-4-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206257-41-2 | |
| Record name | 3-Quinolinecarboxylic acid, 7-bromo-4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206257-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-bromo-4-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



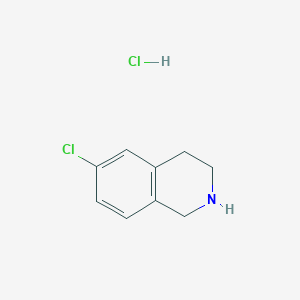
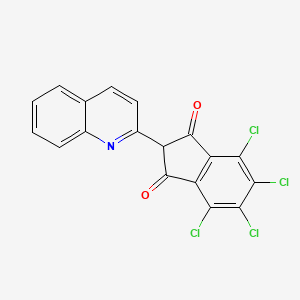
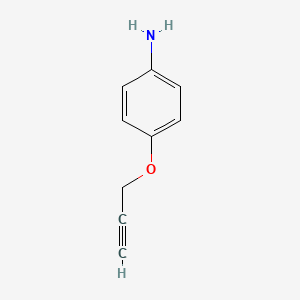
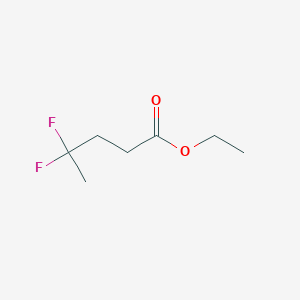
![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)
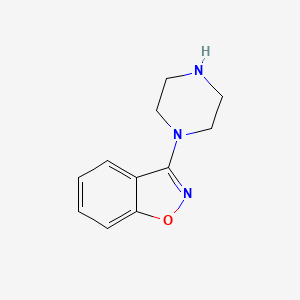
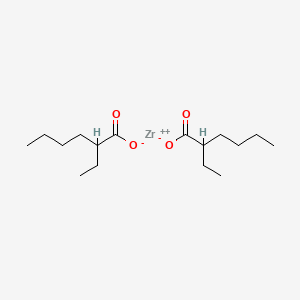
![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)
